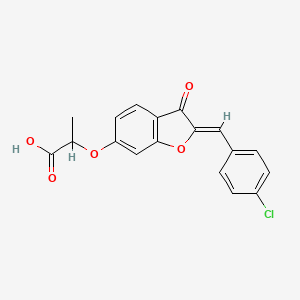

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Description

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic benzofuran-derived compound characterized by a 4-chlorobenzylidene substituent at the C2 position of the benzofuran core and a propanoic acid moiety linked via an ether bond at the C6 position. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties, which influence its biological activity and physicochemical behavior . Structural elucidation of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-10(18(21)22)23-13-6-7-14-15(9-13)24-16(17(14)20)8-11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCVNSZMRYTKAT-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anti-cancer applications. This article reviews its biological activity based on various studies, including crystal structure analysis, molecular docking studies, and antibacterial assays.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked to a chlorobenzylidene group. The molecular formula is , and its molecular weight is approximately 320.76 g/mol. The presence of the chlorobenzylidene group is significant for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the findings:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to Chloramphenicol |

| Escherichia coli | 64 µg/mL | Less effective than Ampicillin |

| Pseudomonas aeruginosa | 128 µg/mL | Significantly less effective |

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus , where it showed similar efficacy to established antibiotics like Chloramphenicol. However, its effectiveness was reduced against Escherichia coli and Pseudomonas aeruginosa , indicating a selective antibacterial profile.

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Further studies employing molecular docking techniques have suggested that the compound interacts with key enzymes involved in bacterial growth.

Anti-Cancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anti-cancer potential. It has been shown to inhibit the activity of Glycogen Synthase Kinase 3β (GSK-3β), a target in cancer therapy. The IC50 value for GSK-3β inhibition was found to be 1.6 µM, indicating promising potential as an anti-cancer agent.

Case Study: GSK-3β Inhibition

In a study involving neuroblastoma N2a cells, treatment with this compound resulted in a significant increase in phosphorylated GSK-3β levels at Ser9, which is indicative of GSK-3β inhibition. This suggests that the compound may play a role in modulating pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound featuring a benzofuran moiety and a chlorobenzylidene group. It also has a propanoic acid functional group, which is significant for potential biological activity. The presence of the chlorobenzylidene and benzofuran structures suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Scientific Research Applications

this compound has applications spanning various fields:

- Pharmaceutical Development Due to its potential biological activities, it may serve as a lead compound in drug discovery.

- Material Science Its unique structure could be utilized in developing novel materials with specific properties.

- Agricultural Chemistry Compounds with antimicrobial properties may find applications in agrochemicals.

Biological Activity

The biological activity of this compound is of significant interest. Preliminary studies suggest that compounds with similar structures exhibit activities such as: These activities can be further explored using computational methods like quantitative structure-activity relationship modeling to predict the compound's efficacy and safety profiles.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as: These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Benzaldehyde derivative | Antimicrobial | Simple structure, used as a starting material |

| 3-Oxo-benzofuran | Benzofuran with ketone | Antioxidant | Lacks the propanoic acid group |

| Benzofuran derivatives | Varied substituents on benzofuran | Anti-inflammatory | Diverse pharmacological profiles |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzofuran derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogs:

Substituent Variations and Electronic Effects

(Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid Structural Difference: Chlorine at the meta (3-) position of the benzylidene group instead of the para (4-) position. This may affect solubility and binding affinity in biological systems .

2-{[(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic Acid Structural Difference: Replacement of the 4-chloro group with a 3,4,5-trimethoxybenzylidene moiety. Impact: The electron-donating methoxy groups enhance hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility. The trimethoxy group is commonly associated with enhanced receptor binding in kinase inhibitors .

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate Structural Difference: Propanoic acid replaced by a 2,6-dimethoxybenzoate ester, and the benzylidene group carries an isopropyl substituent. The isopropyl group introduces steric hindrance, which could modulate selectivity in target binding .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted logP |

|---|---|---|---|---|

| (Z)-2-((2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid | C₁₉H₁₄ClO₅ | 369.76 | 4-chlorobenzylidene | ~2.8 |

| (Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid | C₁₉H₁₄ClO₅ | 369.76 | 3-chlorobenzylidene | ~2.7 |

| 2-{[(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl]oxy}propanoic acid | C₂₂H₂₀O₈ | 412.39 | 3,4,5-trimethoxybenzylidene | ~1.5 |

| [(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | C₂₈H₂₄O₇ | 496.48 | 4-isopropylbenzylidene, 2,6-dimethoxybenzoate | ~4.2 |

Notes:

- logP Values : Calculated using fragment-based methods (e.g., XLogP3). The 3,4,5-trimethoxy derivative shows lower logP due to polar methoxy groups, while the esterified analog has higher lipophilicity.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

Synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., reflux in dichloromethane or toluene) are often used to drive condensation reactions but must avoid thermal degradation .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) may accelerate benzylidene formation or ester hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the (Z)-isomer due to stereochemical sensitivity .

- Reaction Time : Extended reaction times (>24 hours) may improve yields but risk side-product formation .

Basic: How can researchers confirm the stereochemical configuration and purity of the compound?

Answer:

- NMR Spectroscopy : The (Z)-configuration is confirmed by NOESY/ROESY correlations between the benzylidene proton and adjacent substituents .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅ClO₅) and detects impurities .

- HPLC-PDA : Quantifies purity (>95%) and identifies stereoisomeric contaminants using chiral columns .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

Answer:

- Experimental Replication : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Metabolite Screening : Degradation products (e.g., hydrolyzed propanoic acid derivatives) may interfere with activity; use LC-MS to monitor stability .

- Target Validation : Combine surface plasmon resonance (SPR) for binding affinity with enzymatic assays (e.g., COX-2 inhibition) to confirm mechanistic specificity .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites of targets (e.g., cyclooxygenase-2) using the (Z)-configuration and protonation state at physiological pH .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .

- QSAR Models : Correlate substituent effects (e.g., 4-chloro vs. methoxy groups) with activity trends .

Advanced: How does the compound degrade under varying pH and light conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (25–60°C) in buffers (pH 1–13). The benzofuran ring is prone to hydrolysis under alkaline conditions, detected via UV-Vis spectral shifts .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; the 4-chlorobenzylidene group may form radical intermediates, leading to dimerization .

Basic: What structural analogs of this compound have been studied, and how do they compare?

Answer:

| Analog | Key Structural Differences | Activity Comparison |

|---|---|---|

| (Z)-Methyl ester variant | Methyl ester vs. free carboxylic acid | Reduced solubility but improved membrane permeability |

| 3-Methoxybenzylidene derivative | Methoxy vs. chloro substituent | Enhanced anti-inflammatory activity (IC₅₀ = 1.2 µM vs. 2.5 µM) |

| 2,4,5-Trimethoxy variant | Additional methoxy groups | Lower metabolic stability due to increased CYP450 interactions |

Advanced: What in vitro and in vivo models are suitable for evaluating its pharmacokinetics?

Answer:

- Caco-2 Assays : Measure permeability (Papp) to predict oral bioavailability .

- Microsomal Stability (Rat/Human) : Incubate with liver microsomes; the carboxylic acid group may glucuronidate, reducing half-life .

- Zebrafish Models : Assess toxicity (LC₅₀) and bioaccumulation via fluorescence tagging .

Advanced: How can researchers address inconsistencies in spectroscopic data across studies?

Answer:

- Standardized Protocols : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS) for NMR .

- Cross-Lab Validation : Share samples with independent labs to confirm reproducibility of MS/MS fragmentation patterns .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew UV-Vis or fluorescence readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.